molecular formula C22H18ClNO4 B2584238 N-(2-benzoyl-4-chlorophenyl)-3,5-dimethoxybenzamide CAS No. 313274-80-5

N-(2-benzoyl-4-chlorophenyl)-3,5-dimethoxybenzamide

Cat. No. B2584238
CAS RN: 313274-80-5
M. Wt: 395.84
InChI Key: UTUQDWVGPWFOFO-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-3,5-dimethoxybenzamide, also known as BDCRB, is a chemical compound that has been extensively studied for its potential therapeutic uses. BDCRB belongs to the family of benzamide derivatives and has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthetic Chemistry Applications

Selective Benzoylation in Nucleoside Synthesis

The selective 2'-benzoylation at the cis 2',3'-diols of protected ribonucleosides, as reported by Kempe et al. (1982), illustrates the use of benzoyl derivatives in the synthesis of RNA and DNA-RNA mixtures. This method facilitates the preparation of protected ribonucleosides, which are crucial for oligoribonucleotide synthesis on solid support, highlighting the compound's role in enhancing synthetic methodologies for nucleic acid analogs (Kempe et al., 1982).

Material Science and Corrosion Inhibition

Corrosion Inhibition

Chafiq et al. (2020) investigated compounds with structural similarity to N-(2-benzoyl-4-chlorophenyl)-3,5-dimethoxybenzamide for their corrosion inhibition properties on mild steel in acidic environments. Their study demonstrated that specific benzamide derivatives provide effective corrosion protection, suggesting potential applications of similar compounds in developing environmentally friendly corrosion inhibitors (Chafiq et al., 2020).

Pharmaceutical Research

Anticonvulsant Screening

Afolabi et al. (2012) conducted anticonvulsant screening of N-(2,6-diisopropylphenyl) benzamides, which are structurally related to N-(2-benzoyl-4-chlorophenyl)-3,5-dimethoxybenzamide. Their research showed partial protection against chemically induced seizures in mice, suggesting the relevance of benzamide derivatives in developing new antiepileptic drugs (Afolabi et al., 2012).

Crystallographic Studies

Molecular Conformation Analysis

The crystallographic analysis conducted by Gowda et al. (2008) on N-(2,4-dichlorophenyl)benzamide and related compounds provides insight into the molecular conformations and intermolecular interactions of benzamide derivatives. These studies are crucial for understanding the structural basis of the biological activity and material properties of such compounds (Gowda et al., 2008).

properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO4/c1-27-17-10-15(11-18(13-17)28-2)22(26)24-20-9-8-16(23)12-19(20)21(25)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUQDWVGPWFOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-chlorophenyl)-3,5-dimethoxybenzamide

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